

Thermodynamic and kinetic data for 2,3,3-Trimethylbutanal reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,3-Trimethylbutanal

Cat. No.: B1334388

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic and Kinetic Data for **2,3,3-Trimethylbutanal** Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermodynamic and kinetic data specifically for **2,3,3-trimethylbutanal** are scarce in publicly available literature. This guide provides a comprehensive overview of available data for structurally similar compounds, particularly its isomer 3,3-dimethylbutanal, and outlines established experimental and computational methodologies for obtaining such data.

Thermodynamic and Kinetic Data

Quantitative data for the reactions of **2,3,3-trimethylbutanal** are not well-documented. However, studies on its structural isomer, 3,3-dimethylbutanal, provide valuable insights into its likely reactivity, especially in atmospheric chemistry.

Kinetic Data

The following table summarizes the experimentally determined rate coefficients for the gas-phase reactions of 3,3-dimethylbutanal with various atmospheric oxidants. These values can serve as an estimate for the reactivity of **2,3,3-trimethylbutanal**.

Table 1: Kinetic Data for the Gas-Phase Reactions of 3,3-Dimethylbutanal at 298 K

Reaction	Rate Coefficient (cm ³ molecule ⁻¹ s ⁻¹)
3,3-dimethylbutanal + Cl	(1.27 ± 0.08) × 10 ⁻¹⁰ [1] [2]

Note: The reactivity of **2,3,3-trimethylbutanal** is expected to be of a similar order of magnitude.

Thermodynamic Data

Specific experimental thermodynamic data, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), for **2,3,3-trimethylbutanal** are not readily available. However, computational chemistry methods can provide reliable estimates. High-accuracy composite methods like G3 and CBS-QB3 are well-suited for calculating the thermochemical properties of organic molecules.

Table 2: Thermodynamic Data for C7 Aldehydes and Related Compounds

Compound	Formula	ΔfH° (gas, 298.15 K) (kJ/mol)	Data Source
2,3-Dimethylbutanal	C ₆ H ₁₂ O	Data not available	
3,3-Dimethylbutanal	C ₆ H ₁₂ O	Data not available	
2,3,3-Trimethylbutanal	C ₇ H ₁₄ O	Not Experimentally Determined	Requires computational modeling (e.g., G3, CBS-QB3)
Heptanal	C ₇ H ₁₄ O	-236.4 ± 1.3	NIST Chemistry WebBook

Experimental Protocols

The following sections describe generalized experimental protocols for determining the kinetic and thermodynamic parameters of aldehyde reactions. These methods can be adapted for studies on **2,3,3-trimethylbutanal**.

Pyrolysis Studies using a Shock Tube

High-temperature pyrolysis of aldehydes is often studied using a single-pulse shock tube coupled with gas chromatography-mass spectrometry (GC-MS) for product analysis.

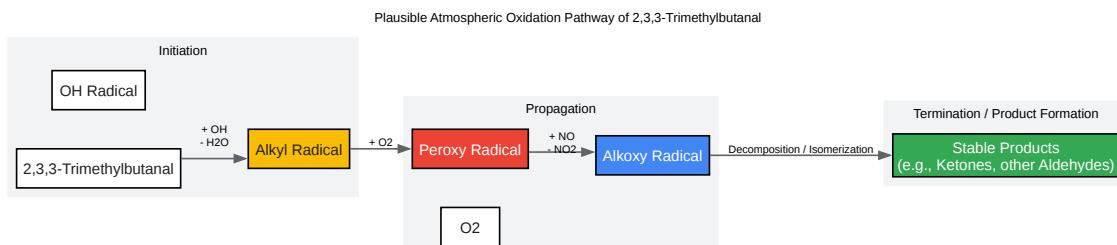
Methodology:

- Mixture Preparation: A dilute mixture of the aldehyde (e.g., 1-3%) in an inert gas like argon is prepared manometrically in a stainless steel mixing tank.
- Shock Tube Operation: The shock tube is a long, cylindrical tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The aldehyde mixture is introduced into the driven section.
- Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the aldehyde mixture, rapidly heating it to the desired pyrolysis temperature (typically >1000 K) for a very short duration (milliseconds).
- Product Quenching and Collection: The reaction is quenched by the expansion wave following the shock wave. The product mixture is then sampled and analyzed.
- Product Analysis: The collected gas mixture is analyzed using GC-MS to identify and quantify the pyrolysis products. The kinetic data is derived from the product distribution as a function of temperature.

Gas-Phase Oxidation Studies

The kinetics of gas-phase oxidation reactions of aldehydes with oxidants like OH radicals, Cl atoms, or O_3 are commonly studied using relative rate techniques in environmental chambers or flow tubes.

Methodology:

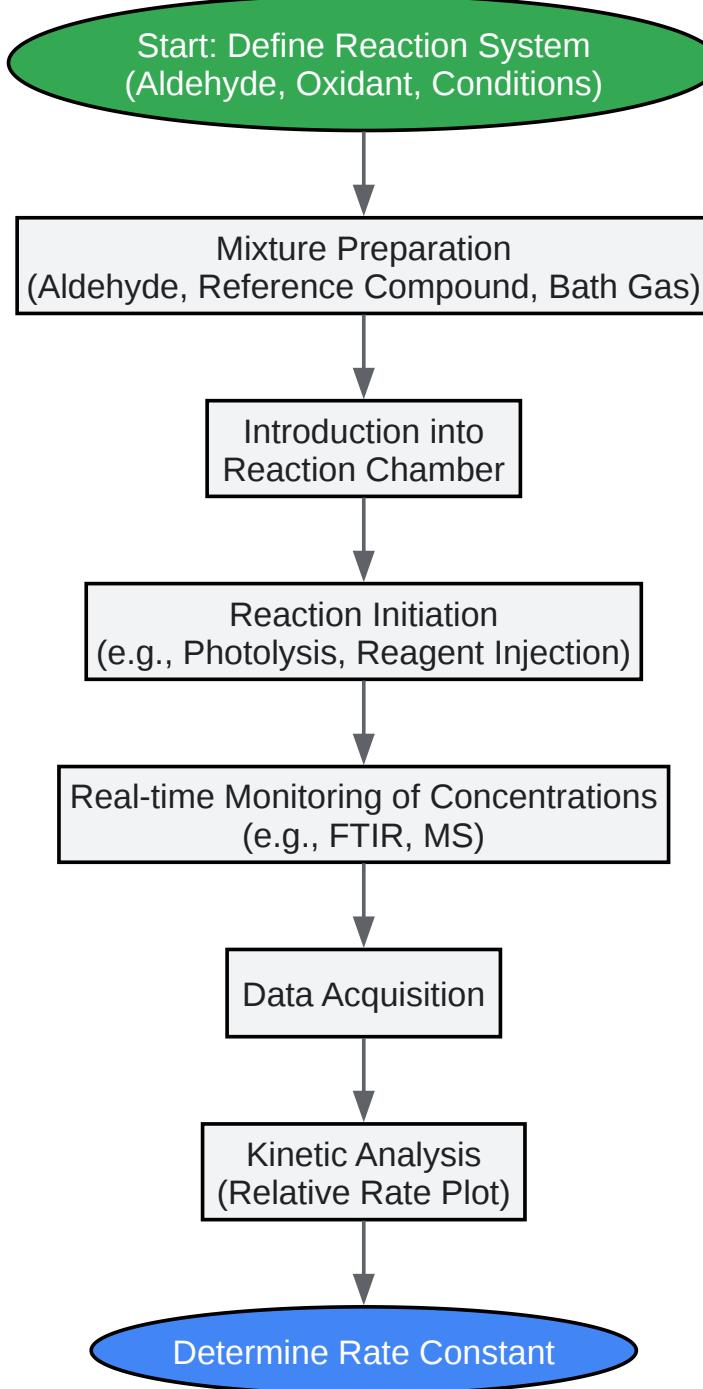

- Reaction Chamber: The experiments are conducted in a temperature-controlled reaction chamber (e.g., a Teflon bag or a quartz flow tube) coupled to a detection system, such as Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry.

- Reactant Preparation: A known concentration of the aldehyde and a reference compound (with a known rate constant for the reaction with the oxidant) are introduced into the chamber.
- Initiation of Reaction: The oxidant (e.g., OH radicals generated from the photolysis of H₂O₂ or Cl atoms from Cl₂) is introduced into the chamber to initiate the reaction.
- Concentration Monitoring: The concentrations of the aldehyde and the reference compound are monitored over time using the chosen analytical technique.
- Data Analysis: The rate constant for the reaction of the aldehyde with the oxidant is determined relative to the rate constant of the reference compound using the following relationship: $\ln([Aldehyde]_0/[Aldehyde]t) / \ln([Reference]_0/[Reference]t) = k_{aldehyde} / k_{reference}$ where []₀ and []_t are the concentrations at time 0 and t, respectively, and k is the rate constant.

Visualizations

Reaction Pathways

The atmospheric oxidation of branched aldehydes like **2,3,3-trimethylbutanal** is initiated by hydrogen abstraction, primarily from the aldehydic group, but also from the tertiary C-H bond. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then undergo various reactions.


[Click to download full resolution via product page](#)

Caption: Plausible atmospheric oxidation pathway of **2,3,3-Trimethylbutanal**.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of gas-phase reaction kinetics for an aldehyde.

General Experimental Workflow for Aldehyde Gas-Phase Kinetics

[Click to download full resolution via product page](#)

Caption: General experimental workflow for aldehyde gas-phase kinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermodynamic and kinetic data for 2,3,3-Trimethylbutanal reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334388#thermodynamic-and-kinetic-data-for-2-3-3-trimethylbutanal-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com